1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

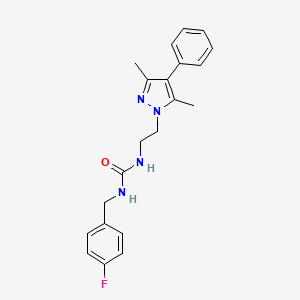

1-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound featuring a urea backbone linked to two distinct substituents: a 4-fluorobenzyl group and a pyrazole-derived moiety. The pyrazole ring is substituted with 3,5-dimethyl and 4-phenyl groups, while the ethyl chain bridges the pyrazole to the urea functional group. The compound’s design aligns with trends in medicinal chemistry, where fluorinated aromatic groups (e.g., 4-fluorobenzyl) and heterocyclic cores (e.g., pyrazole) are often employed to enhance metabolic stability and target binding .

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGDSLLDWUNEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Substitution Reactions: The dimethyl and phenyl groups are introduced via electrophilic aromatic substitution reactions.

Linking the Pyrazole to the Urea: The ethyl chain is introduced through alkylation reactions, followed by the formation of the urea moiety using isocyanates or carbamoyl chlorides.

Introduction of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction to attach the fluorobenzyl group to the urea.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl chain, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the urea moiety or the aromatic rings, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring or ethyl chain.

Reduction: Reduced forms of the urea or aromatic rings.

Substitution: Substituted derivatives at the fluorobenzyl position.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in tumor growth.

Case Study: Inhibition of Kinase Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting kinase activity associated with cancer progression. The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

The antimicrobial potential of pyrazole compounds has been extensively studied. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 21 |

| Escherichia coli | 15 | 22 |

| Bacillus subtilis | 20 | 24 |

This data suggests that the compound possesses comparable antibacterial activity to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Pesticidal Activity

The pyrazole moiety is known for its role in developing agrochemicals. Research has indicated that derivatives of this compound can act as effective pesticides.

Case Study: Insecticidal Activity

In a study focused on agricultural applications, compounds structurally related to this compound were tested for their insecticidal properties against common agricultural pests. Results showed significant mortality rates at low concentrations, suggesting potential use in pest management strategies .

Development of Functional Materials

The unique structural features of pyrazole derivatives contribute to their use in material science. The compound has been investigated for its potential as a building block in the synthesis of functional materials such as polymers and nanocomposites.

Data Table: Properties of Functional Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Mechanical Strength | Enhanced compared to controls |

These properties indicate that incorporating this pyrazole derivative into materials can enhance their performance characteristics .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in regulatory and synthetic chemistry literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Fluorinated Aromatic Groups :

- The 4-fluorobenzyl group is a common feature in the listed compounds, including EMB-FUBINACA and FDU-PB-22. Fluorination typically enhances lipophilicity and resistance to oxidative metabolism, which may improve blood-brain barrier penetration in psychoactive analogs .

- In contrast, MK13 substitutes the fluorobenzyl group with a 3,5-dimethoxyphenyl ring, which could alter electronic properties and hydrogen-bonding capacity .

This may influence receptor selectivity or metabolic pathways . MK13 retains a simpler pyrazole structure (4-methyl substitution), highlighting the role of substituent bulk in modulating physicochemical properties .

Linker and Functional Groups: The ethyl linker in the target compound contrasts with the ester/carboxamide linkages in EMB-FUBINACA and FDU-NNEI. Urea-based linkers, as seen here and in MK13, are hydrogen-bond donors, which may enhance target engagement in enzyme inhibition or receptor binding .

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrazole ring and various substituents, suggests diverse mechanisms of action and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The molecular formula indicates a complex arrangement that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The pyrazole moiety is known for its ability to inhibit various enzymes and receptors, which can lead to modulation of critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or tumor growth.

- Receptor Binding : It could interact with specific receptors, potentially influencing cell signaling pathways related to cancer or inflammation.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed through various studies. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Q & A

Q. Critical Parameters :

- Temperature : Pyrazole formation requires 80–100°C; urea coupling proceeds at room temperature.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may introduce impurities requiring rigorous washing .

How is the molecular structure validated, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons of the 4-fluorobenzyl group at δ 7.1–7.3 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the ethyl linker region (δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 409.18) .

- X-ray Crystallography : Resolves stereoelectronic effects of the 3,5-dimethylpyrazole moiety .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Structural analogs with subtle substituent differences (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl alters target affinity) .

Q. Resolution Strategies :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions.

Comparative SAR Studies : Systematically modify substituents (e.g., phenyl vs. thiophene groups) and correlate with activity .

Target Engagement Assays : Use biophysical methods (SPR, ITC) to quantify binding kinetics to suspected targets (e.g., kinase domains) .

Q. Example DoE Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Reaction Temperature | 60°C | 100°C | 80°C |

| Solvent (DMF:H₂O) | 9:1 | 7:3 | 8:2 |

| Catalyst Loading (Pd/C) | 2% | 5% | 3% |

What analytical methods are critical for detecting degradation products or impurities?

Methodological Answer:

- HPLC-PDA/MS : Monitor stability under stress conditions (heat, light, pH extremes). Degradation products often include hydrolyzed urea fragments .

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (24h, 40°C) to identify acid/base-labile sites .

- X-ray Powder Diffraction (XRPD) : Detect crystalline vs. amorphous impurities .

Q. Example Impurity Profile :

| Stress Condition | Major Degradation Product | % Formation |

|---|---|---|

| Acidic (pH 2) | 4-Fluorobenzylamine | 12% |

| Oxidative (H₂O₂) | Pyrazole N-oxide | 8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.